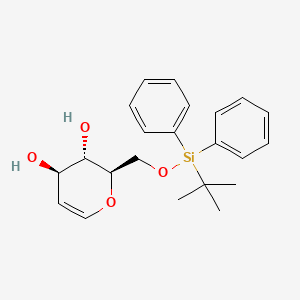
6-O-tert-Butyldiphenylsilyl-D-glucal
Vue d'ensemble
Description
6-O-tert-Butyldiphenylsilyl-D-glucal is a chemical compound with the empirical formula C22H28O4Si and a molecular weight of 384.54 g/mol . It is an important building block used in the synthesis of oligosaccharides, both in solution and solid-phase synthesis . The compound is characterized by its tert-butyldiphenylsilyl protecting group, which is commonly used in carbohydrate chemistry to protect hydroxyl groups during various synthetic transformations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-tert-Butyldiphenylsilyl-D-glucal typically involves the protection of the hydroxyl group at the 6-position of D-glucal. The reaction is carried out using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine . The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to overnight
The reaction proceeds with the formation of the silyl ether, resulting in the protected glucal derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the desired product in high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-O-tert-Butyldiphenylsilyl-D-glucal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the glucal backbone.
Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols .
Applications De Recherche Scientifique
6-O-tert-Butyldiphenylsilyl-D-glucal is widely used in scientific research, particularly in the field of carbohydrate chemistry. Its applications include:
Synthesis of Oligosaccharides: The compound serves as a key intermediate in the synthesis of complex oligosaccharides, which are important for studying biological processes and developing therapeutic agents.
Glycosylation Reactions: It is used in glycosylation reactions to introduce glycosidic linkages in the synthesis of glycoproteins and glycolipids.
Protecting Group Chemistry: The tert-butyldiphenylsilyl group is used to protect hydroxyl groups during multi-step synthetic sequences, allowing for selective deprotection and functionalization.
Mécanisme D'action
The mechanism of action of 6-O-tert-Butyldiphenylsilyl-D-glucal primarily involves its role as a protecting group in synthetic chemistry. The tert-butyldiphenylsilyl group protects the hydroxyl group from unwanted reactions, allowing for selective transformations at other positions on the molecule . The silyl group can be removed under mild acidic or fluoride ion conditions, revealing the free hydroxyl group for further functionalization .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-O-tert-Butyldimethylsilyl-D-glucal: Similar in structure but with dimethyl groups instead of diphenyl groups.
6-O-triethylsilyl-D-glucal: Contains triethylsilyl protecting group instead of tert-butyldiphenylsilyl.
6-O-triisopropylsilyl-D-glucal: Features triisopropylsilyl group for protection.
Uniqueness
6-O-tert-Butyldiphenylsilyl-D-glucal is unique due to the steric bulk and stability provided by the tert-butyldiphenylsilyl group. This bulkiness offers enhanced protection for the hydroxyl group, making it less susceptible to cleavage under harsh conditions compared to smaller silyl protecting groups . Additionally, the diphenyl groups provide increased hydrophobicity, which can be advantageous in certain synthetic applications .
Propriétés
IUPAC Name |
(2R,3S,4R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O4Si/c1-22(2,3)27(17-10-6-4-7-11-17,18-12-8-5-9-13-18)26-16-20-21(24)19(23)14-15-25-20/h4-15,19-21,23-24H,16H2,1-3H3/t19-,20-,21+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVBZUOTQALJIU-NJYVYQBISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C=CO3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H]([C@@H](C=CO3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



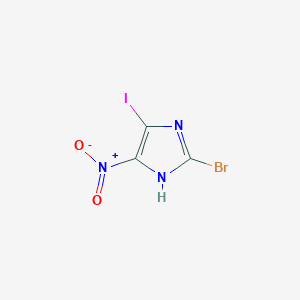
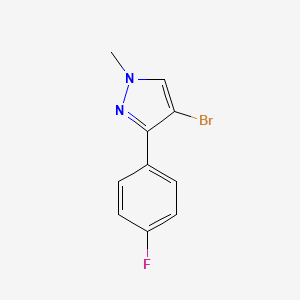
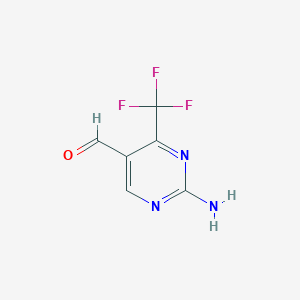
![[4]-Gingerdiol 3,5-diacetate](/img/structure/B3030081.png)

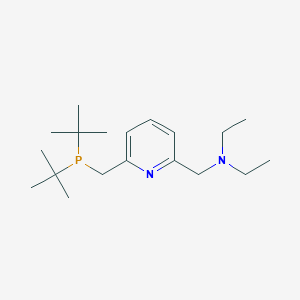
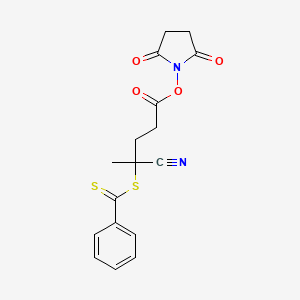
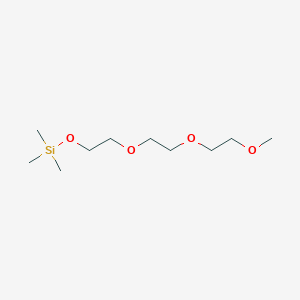

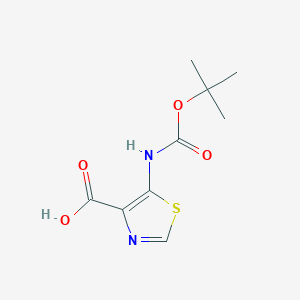
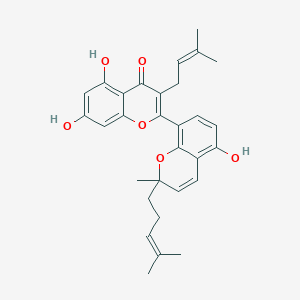
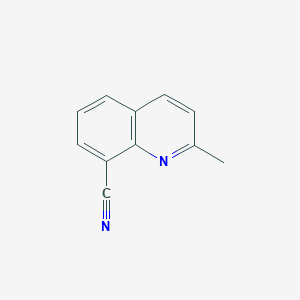
![13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3030094.png)
